9-Eicosene, (E)-

説明

科学的研究の応用

Pharmacology

Antimicrobial Properties: 9-Eicosene has been identified in various plant extracts and is known to possess antimicrobial properties . This makes it a potential candidate for developing new antimicrobial agents that could be used to treat bacterial infections or incorporated into products to prevent microbial growth.

Agriculture

Pest Management: The antimicrobial property of 9-Eicosene can be utilized in agriculture to protect crops from bacterial pathogens . It could be developed into natural pesticides that offer an eco-friendly alternative to chemical pesticides, reducing environmental impact and promoting sustainable farming practices.

Biofuels

Biofuel Production: 9-Eicosene may play a role in the production of biofuels. Its chemical structure suggests that it could be used as a feedstock for biofuel generation, providing a renewable energy source that could help reduce reliance on fossil fuels .

Food Industry

Flavor and Fragrance: 9-Eicosene could be used in the food industry as a flavor or fragrance compound. Its presence in essential oils suggests potential applications in enhancing the aroma and taste of food products .

Cosmetics

Skincare and Haircare Products: In the cosmetics industry, 9-Eicosene can be utilized as a moisturizing agent or to improve the texture of skincare and haircare products. It could also serve as a natural fragrance component, adding a pleasant scent to cosmetic items .

Environmental Science

Pollution Remediation: The chemical properties of 9-Eicosene might be harnessed in environmental science for pollution remediation efforts. Its potential to interact with other organic compounds could lead to applications in cleaning up oil spills or other environmental contaminants .

特性

IUPAC Name |

(E)-icos-9-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20H2,1-2H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVLKUUBSZXVVDZ-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Eicosene, (E)- | |

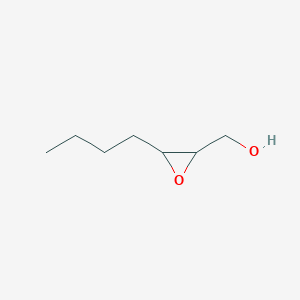

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques were used to identify and quantify 9-Eicosene, (E)- in these studies?

A: All three studies utilized Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify 9-Eicosene, (E)- within complex plant extracts [, , ]. This widely used technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing valuable information about the composition of complex mixtures.

Q2: Does the presence of 9-Eicosene, (E)- in both Pleurotus ostreatus and Citrus aurantium suggest any shared biological activities?

A: While both Pleurotus ostreatus and Citrus aurantium extracts containing 9-Eicosene, (E)- demonstrated the presence of other bioactive compounds, it's premature to conclude shared biological activities based solely on this shared component [, ]. Further research focusing on isolating and testing 9-Eicosene, (E)- independently is crucial to determine its specific biological effects and potential synergistic interactions with other compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)

![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)